
11-trans Leukotriene D4
Übersicht
Beschreibung
11-trans Leukotriene D4 (11-trans LTD4, CAS 79768-40-4) is a stereoisomer of leukotriene D4 (LTD4), distinguished by the trans configuration of the double bond at the C11 position . This structural alteration reduces its biological potency compared to LTD4, retaining only 10–25% of the contractile activity in guinea pig ileum and tracheal tissues . It is formed via temperature-dependent isomerization of LTD4 during storage and shares metabolic pathways with other cysteinyl leukotrienes (cys-LTs), such as conversion from 11-trans leukotriene C4 (LTC4) by γ-glutamyl transpeptidase .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 11-trans-Leukotrien D4 wird durch Isomerisierung von Leukotrien D4 synthetisiert. Dieser Prozess ist temperaturabhängig und findet bei der Lagerung langsam im Laufe der Zeit statt .
Industrielle Produktionsmethoden: Die industrielle Produktion von 11-trans-Leukotrien D4 umfasst die kontrollierte Lagerung von Leukotrien D4 unter bestimmten Temperaturbedingungen, um den Isomerisierungsprozess zu fördern. Die Verbindung wird dann gereinigt, um die gewünschte Wirksamkeit und Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 11-trans-Leukotrien D4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können an bestimmten Stellen des Moleküls auftreten, was zur Bildung neuer Verbindungen führt.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitutionsreagenzien: Halogene und andere Elektrophile werden häufig bei Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führt .
Wissenschaftliche Forschungsanwendungen
Biological Applications
11-trans Leukotriene D4 plays a significant role in various biological processes, particularly in inflammation and immune responses. Its mechanisms include:
- Receptor Binding: It binds to specific leukotriene receptors (CysLT1 and CysLT2), triggering intracellular signaling pathways that lead to inflammation .
- Inflammatory Response: The compound is involved in the release of inflammatory cytokines and chemokines, contributing to vasodilation and increased vascular permeability .
Medical Research Applications
The therapeutic potential of this compound has been investigated in several medical contexts:
- Asthma Treatment: Studies indicate that antagonists targeting CysLT1 receptors can inhibit bronchoconstriction induced by leukotrienes, suggesting a potential role for this compound in asthma management .
- Cancer Research: Research has shown that the Cysteinyl leukotriene pathway may influence tumorigenesis. In particular, this compound has been studied for its role in promoting cell survival and proliferation in certain cancer cell lines .
Industry Applications
In the pharmaceutical industry, this compound serves as a reference compound for developing new drugs targeting leukotriene pathways. Its unique properties allow researchers to study structure-activity relationships among leukotrienes, aiding in drug discovery efforts aimed at treating inflammatory diseases .
Compound | Potency (% of LTD4) | ED50 (nM) |
---|---|---|
This compound | 10-25% | 12-60 |
Leukotriene D4 | 100% | - |
Leukotriene C4 | Varies | - |
Leukotriene E4 | Varies | - |
Table 2: Mechanisms of Action
Mechanism | Description |
---|---|
Receptor Binding | Binds to CysLT1 and CysLT2 receptors triggering signaling pathways |
Cytokine Release | Induces the release of inflammatory mediators |
Smooth Muscle Contraction | Causes contraction in smooth muscle tissues |
Case Studies
-
Asthma Management:
A study demonstrated that antagonists of CysLT1 receptors significantly reduced bronchoconstriction in asthmatic patients when exposed to leukotrienes. The involvement of this compound was highlighted as a key factor in mediating these responses . -
Cancer Cell Proliferation:
In vitro studies on chronic lymphocytic leukemia cells showed that stimulation with this compound resulted in increased cell viability and proliferation through activation of specific signaling pathways. The use of receptor antagonists led to reduced viability and increased apoptosis, indicating potential therapeutic strategies against certain cancers .
Wirkmechanismus
11-trans Leukotriene D4 exerts its effects by binding to specific leukotriene receptors, such as CysLT1 and CysLT2. This binding triggers a cascade of intracellular signaling pathways, including the activation of mitogen-activated protein kinases (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), and nuclear factor-kappa B (NF-κB). These pathways lead to the release of inflammatory cytokines, chemokines, and histamine, resulting in vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Structural Features
11-trans LTD4 vs. LTD4
- Receptor Activation : While LTD4 robustly activates CysLT1R (EC50 ~0.1–10 nM), 11-trans LTD4 exhibits significantly weaker activity (EC50 ~12–60 nM in guinea pig trachea) .
- Role in Atherosclerosis: LTD4 promotes foam cell formation by upregulating CD36 and OLR1 receptors in macrophages, enhancing oxidized LDL (oxLDL) uptake . No direct evidence links 11-trans LTD4 to this pathway, likely due to its lower potency.
- Asthma: LTD4 induces bronchoconstriction and eosinophil recruitment . 11-trans LTD4’s reduced activity suggests minimal contribution to asthma pathophysiology.
11-trans LTD4 vs. LTE4
- Stability : LTE4 is the most stable cys-LT, with a plasma half-life >4 hours, whereas 11-trans LTD4’s stability remains unstudied .
- Receptor Specificity : LTE4 signals via PPAR-γ and P2Y12, distinct from 11-trans LTD4’s residual CysLT1R activity .
11-trans LTD4 vs. LTC4
- Biosynthesis: LTC4 is the precursor to LTD4 via enzymatic cleavage. 11-trans LTC4 (identified in immunoassays) likely converts to 11-trans LTD4 .
Research Findings and Therapeutic Implications
Key Studies on 11-trans LTD4
- Guinea Pig Models : 11-trans LTD4 showed 10–25% of LTD4’s potency in ileum and tracheal contraction assays, highlighting its diminished spasmogenic effects .
- Immunoassay Cross-Reactivity: Antibodies raised against LTD4 cross-react with 11-trans LTD4, complicating specificity in biochemical assays .
Therapeutic Targets
- CysLT1R Antagonists : Drugs like montelukast (Singulair®) block LTD4-driven inflammation in asthma . The weak activity of 11-trans LTD4 implies minimal interference with these therapies.
Biologische Aktivität
11-trans Leukotriene D4 (11-trans LTD4) is a significant metabolite and isomer of leukotriene D4 (LTD4), a potent inflammatory mediator involved in various biological processes. Understanding the biological activity of 11-trans LTD4 is crucial for its potential therapeutic applications, particularly in inflammatory diseases such as asthma and allergic rhinitis. This article explores its biochemical properties, mechanisms of action, and comparative potency with other leukotrienes.
Chemical Structure and Properties
11-trans LTD4 is characterized by a C-11 double bond isomerization from its parent compound, LTD4. This structural modification results in approximately 10-25% of the biological potency of LTD4, particularly in inducing contraction of smooth muscle tissues in animal models such as guinea pigs . The chemical formula for 11-trans LTD4 is with a molecular weight of approximately 496.66 g/mol .
Target Receptors
The primary action of 11-trans LTD4 occurs through specific G-protein-coupled receptors, notably the Cysteinyl Leukotriene Receptor 1 (CysLT1) and CysLT2 receptors. These receptors mediate various physiological responses, including bronchoconstriction and inflammation .
Biochemical Pathways
Upon binding to its receptors, 11-trans LTD4 activates intracellular signaling pathways involving phosphatidylinositol-calcium second messengers. This leads to:
- Smooth Muscle Contraction : Induction of bronchoconstriction and contraction in gastrointestinal tissues.
- Inflammatory Response : Promotion of edema and eosinophil migration to sites of inflammation.
- Gene Expression Modulation : Upregulation of proteins such as aquaporin 4 (AQP4), which plays a role in brain edema regulation following inflammatory stimuli .
Inflammation and Immune Response
Leukotrienes, including 11-trans LTD4, are pivotal in both acute and chronic inflammatory responses. They contribute to conditions such as asthma by promoting airway hyperreactivity and mucus production. Studies indicate that 11-trans LTD4 can enhance AQP4 expression in astrocytes, suggesting its role in modulating brain edema during inflammatory conditions .
Case Studies
- Asthma Models : In animal studies, microinjection of 11-trans LTD4 into the lungs resulted in significant airway constriction and increased vascular permeability, demonstrating its potent role as an inflammatory mediator .
- Brain Edema Studies : Research has shown that 11-trans LTD4 can induce brain edema through CysLT receptor activation, highlighting its implications in neurological conditions associated with inflammation .
Comparative Potency with Other Leukotrienes
The potency of 11-trans LTD4 is notably lower than that of its parent compound, LTD4. The following table summarizes the comparative biological activities:
Compound | Potency (Relative) | Biological Effects |
---|---|---|
LTD4 | Highest | Strong bronchoconstriction, pro-inflammatory effects |
11-trans LTD4 | Moderate (10-25%) | Reduced bronchoconstriction compared to LTD4 |
LTC4 | High | Similar effects as LTD4 but with different receptor interactions |
LTE4 | Lower | Distinct biological activities; less potent overall |
Q & A
Basic Research Questions
Q. What established methodologies are used to quantify 11-trans Leukotriene D4 in biological samples?
- Methodological Answer : Quantification typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) after solid-phase extraction (SPE) to isolate the compound from complex matrices. Deuterated analogs (e.g., Leukotriene D4-d5) are used as internal standards to validate recovery rates and correct for matrix effects . For example, in bronchial provocation studies, samples are processed under controlled temperature (-80°C storage) to prevent degradation, followed by SPE purification and LC-MS/MS analysis with a detection limit of 0.1 nM .
Q. What is the role of this compound in inflammatory pathways?
- Methodological Answer : As a cysteinyl leukotriene (CysLT), it binds to G-protein-coupled receptors (CysLT1/CysLT2), inducing bronchoconstriction and vascular permeability. Functional studies often employ isolated human bronchial tissues or murine models, where dose-dependent responses are measured via spirometry (e.g., FEV1 reduction ≥20%) after inhalation challenges . Mechanistic insights are further validated using receptor antagonists (e.g., LY 171883) to confirm specificity .
Q. How do researchers ensure stability of this compound during experiments?
- Methodological Answer : Stability is maintained by storing aliquots at -80°C in ethanol or methanol with antioxidants (e.g., BHT). Pre-experiment validation includes repeated freeze-thaw cycle tests and LC-MS/MS stability assessments. For inhalation studies, nebulizers are calibrated to deliver precise doses (e.g., 0.075–4.800 nmol cumulative doses) under oxygen pressure (37.0 psi) to minimize oxidative degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported potency of this compound across experimental models?
- Methodological Answer : Discrepancies arise from differences in receptor density (e.g., CysLT1 vs. CysLT2 dominance in tissues) or metabolic clearance rates. Comparative studies using knockout models (e.g., CysLT1R-/- mice) and cross-species tissue assays are critical. For example, human bronchial responses may show 10-fold higher sensitivity than rodent models due to interspecies receptor variation . Meta-analyses of dose-response curves (logEC50 values) and statistical tools (e.g., ANOVA with post-hoc tests) help identify confounding variables .
Q. What experimental designs optimize the study of this compound signaling pathways?
- Methodological Answer : Advanced designs combine pharmacological inhibition (e.g., LY 171883 for CysLT1), siRNA-mediated receptor knockdown, and downstream mediator profiling (e.g., Ca²⁺ flux assays, MAPK phosphorylation). In vitro models (e.g., transfected HEK293 cells) allow precise control of receptor expression, while in vivo models (e.g., ovalbumin-sensitized mice) assess systemic effects. Data integration via pathway analysis tools (e.g., STRING, KEGG) identifies network-level interactions .
Q. How should researchers address ethical and practical challenges in human studies involving this compound?
- Methodological Answer : Ethical protocols require rigorous participant screening (e.g., excluding asthma exacerbations) and informed consent for bronchial challenges. Dose escalation follows predefined safety criteria (e.g., terminating trials at ≥20% FEV1 decline). Data anonymization and compliance with regulatory frameworks (e.g., HIPAA) are mandatory. For reproducibility, raw spirometry data and statistical code (e.g., SPSS scripts) should be archived .
Q. Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing conflicting data on this compound bioactivity?
- Methodological Answer : Multivariate regression models account for covariates (e.g., age, baseline FEV1). Contradictions in potency metrics (e.g., EC50 variability) are addressed via sensitivity analyses and Bland-Altman plots to assess agreement between assays. Open-source platforms (e.g., R or Python) enable transparent data sharing and re-analysis .
Q. How can researchers mitigate bias in preclinical studies of this compound?
- Methodological Answer : Blinded randomization of treatment groups and use of vehicle controls (e.g., 16% ethanol in inhalation challenges) reduce observer bias. Power analyses ensure adequate sample sizes, while preregistration of protocols (e.g., on ClinicalTrials.gov ) minimizes selective reporting .
Q. Experimental Design Considerations
Q. What are key variables to control in inhalation challenge studies with this compound?
- Methodological Answer : Critical variables include nebulizer calibration (flow rate: 900 mL/min), ambient humidity, and participant adherence to pre-trial medication washout. Spirometry must be timed consistently post-inhalation (e.g., 5-minute intervals) to capture peak response .
Q. How do researchers validate the specificity of this compound antibodies in immunoassays?
Eigenschaften
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t20-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEESKJGWJFYOOK-KJGJJCHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.